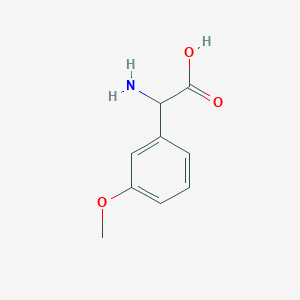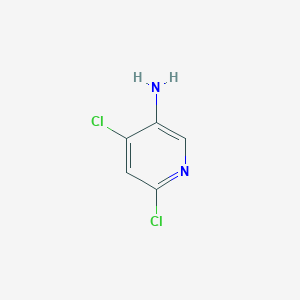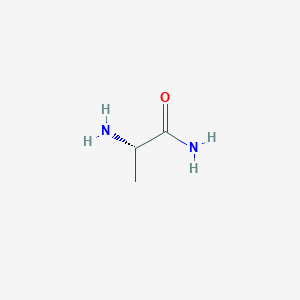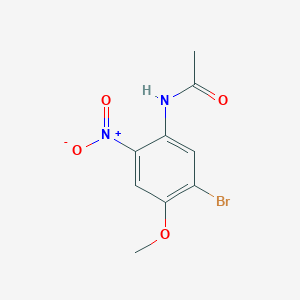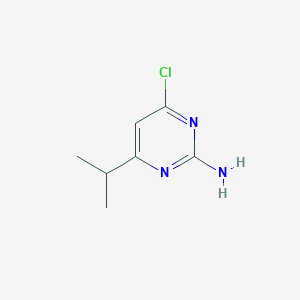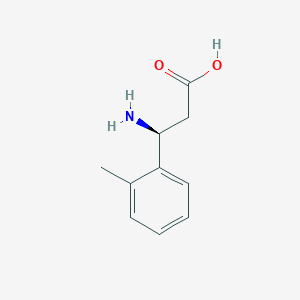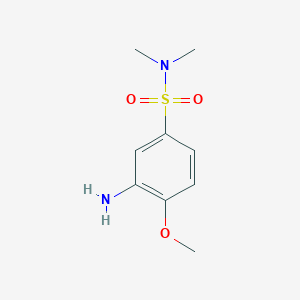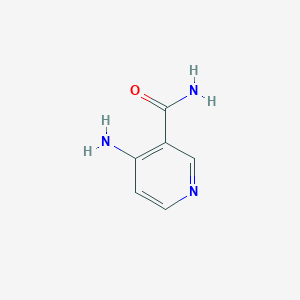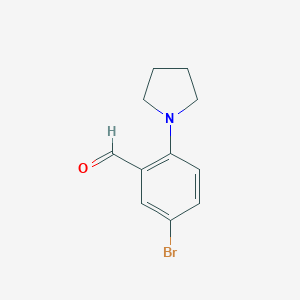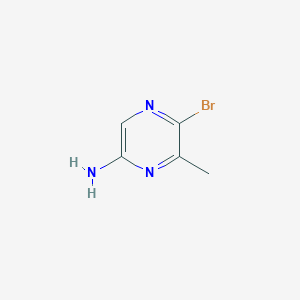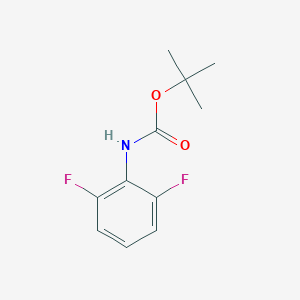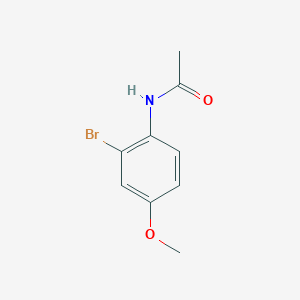
N-(2-Bromo-4-methoxyphenyl)acetamide
Overview
Description
“N-(2-Bromo-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It belongs to the class of organic compounds known as phenylacetamides .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromo-4-methoxyphenyl)acetamide” consists of a bromine atom attached to the second carbon of the phenyl ring and a methoxy group attached to the fourth carbon of the phenyl ring . The InChI code for this compound is 1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-Bromo-4-methoxyphenyl)acetamide” has a molecular weight of 244.08 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 242.98949 g/mol . The topological polar surface area is 38.3 Ų .Scientific Research Applications
1. Antimicrobial and Antiproliferative Agents
- Application Summary: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Herbicidal Properties
- Application Summary: Bifenox, a compound similar to N-(2-Bromo-4-methoxyphenyl)acetamide, has been extensively studied for its herbicidal properties.
- Methods of Application: It has been used in combination with other herbicides to enhance its effectiveness and reduce the risk of weed resistance.
- Results: Bifenox has been found to be effective in controlling a wide range of grassy weeds.
3. Wohl-Ziegler Reaction
- Application Summary: The compound can be used in the Wohl-Ziegler reaction, which is a method for bromination of alkyl groups adjacent to carbonyl groups .
- Methods of Application: The reaction involves the use of N-Bromosuccinimide .
- Results: The product of the reaction is a brominated derivative of the original compound .
4. Schotten-Baumann Reaction
- Application Summary: The compound can also be used in the Schotten-Baumann reaction, which is a method for the synthesis of amides from amines and acid chlorides .
- Methods of Application: The reaction involves the use of Bromoacetyl chloride and p-Anisidine .
- Results: The product of the reaction is an amide derivative of the original compound .
5. Wohl-Ziegler Reaction
- Application Summary: The compound can be used in the Wohl-Ziegler reaction, which is a method for bromination of alkyl groups adjacent to carbonyl groups .
- Methods of Application: The reaction involves the use of N-Bromosuccinimide .
- Results: The product of the reaction is a brominated derivative of the original compound .
6. Schotten-Baumann Reaction
- Application Summary: The compound can also be used in the Schotten-Baumann reaction, which is a method for the synthesis of amides from amines and acid chlorides .
- Methods of Application: The reaction involves the use of Bromoacetyl chloride and p-Anisidine .
- Results: The product of the reaction is an amide derivative of the original compound .
Safety And Hazards
properties
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORYKRDGLYSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448129 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-methoxyphenyl)acetamide | |
CAS RN |
79069-37-7 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



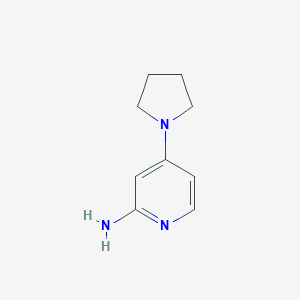
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
